molecular formula C8H14N2O2 B1581492 1-(Diethoxymethyl)imidazole CAS No. 61278-81-7

1-(Diethoxymethyl)imidazole

Cat. No.: B1581492
CAS No.: 61278-81-7
M. Wt: 170.21 g/mol
InChI Key: SXYWTJVFBWNDCA-UHFFFAOYSA-N
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Description

1-(Diethoxymethyl)imidazole is a chemical compound with the molecular formula C8H14N2O2. It is an orthoamide-protected imidazole, which means it has an orthoamide group attached to the imidazole ring. This compound is known for its selective reactivity at the 2-position of the imidazole ring, making it a valuable intermediate in organic synthesis .

Preparation Methods

1-(Diethoxymethyl)imidazole can be synthesized through various methods. One common approach involves the isoprene-mediated lithiation of this compound, leading to the formation of a 2-lithio intermediate. This intermediate can then react with different electrophiles to produce 2-functionalized imidazoles . The reaction conditions typically involve the use of a strong base, such as n-butyllithium, and an appropriate solvent, such as tetrahydrofuran (THF).

Chemical Reactions Analysis

1-(Diethoxymethyl)imidazole undergoes several types of chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

1-(Diethoxymethyl)imidazole can be compared with other imidazole derivatives, such as:

These compounds share the imidazole core structure but differ in their substituents, leading to variations in their chemical reactivity and applications. The unique orthoamide protection in this compound provides selective reactivity at the 2-position, distinguishing it from other imidazole derivatives .

Properties

IUPAC Name

1-(diethoxymethyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-3-11-8(12-4-2)10-6-5-9-7-10/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNQBAGFIYBBAFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(N1C=CN=C1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61278-81-7
Record name 61278-81-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main application of 1-(Diethoxymethyl)imidazole in organic synthesis?

A1: The research highlights the use of this compound as a protecting group for the imidazole nitrogen. [] This allows for selective reactions at the 2-position of the imidazole ring. The protecting group can be easily introduced by reacting imidazole with triethyl orthoformate and subsequently removed. [] This methodology provides a convenient route to synthesize various 2-substituted imidazole derivatives, which are important building blocks in organic synthesis and medicinal chemistry. []

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